O,P'-Dde

Catalog No.
S582701
CAS No.
3424-82-6
M.F
C14H8Cl4
M. Wt
318.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,P'-Dde

Distinguishing o,p'-DDT metabolites from dominant p,p'-DDE often leads to co-elution errors in environmental GC analysis. O,P'-DDE (CAS 3424-82-6) high-purity isomer-specific standard eliminates this. • Clear chromatographic separation from p,p'-DDE (validated for GC-ECD/GC-MS) ensures accurate quantification. • Isolates specific anti-androgenic/estrogenic activity for toxicology assays, avoiding p,p'-isomer interference. • Purity ≥98%, supply chain with batch-specific CoA. In stock, immediate global shipping.

CAS Number

3424-82-6

Product Name

O,P'-Dde

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N

solubility

4.40e-07 M

Synonyms

1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)-ethylene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene; 2,4’-Dichlorodiphenyldichloroethylene; 2-(2-Chlorophenyl)-2-(4-chlor

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

The exact mass of the compound O,P'-Dde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.40e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

50 mg, 100 mg

O,P'-DDE (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene) is a specific, minor isomer of dichlorodiphenyldichloroethylene (DDE). DDE is the primary and most persistent metabolic breakdown product of the insecticide DDT. While the p,p'-DDE isomer is far more abundant in the environment, O,P'-DDE is a crucial metabolite of o,p'-DDT, a significant component (~15%) of technical-grade DDT mixtures. Consequently, high-purity O,P'-DDE serves as an indispensable analytical reference material for the accurate, isomer-specific quantification required in environmental monitoring, food safety analysis, and toxicological studies that aim to distinguish the fate and effects of o,p'-DDT from its more prevalent p,p'-isomer.

Research Fit

Isomer-specific reference standard
Supports environmental monitoring requiring o,p′-DDE resolution from p,p′-DDE in chromatographic workflows
Endocrine disruption research
Supports isomer-specific estrogen receptor profiling across species
Mitotane metabolite analytical standard
Supports pharmacokinetic research of mitotane metabolite exposure

Substituting O,P'-DDE with the more common p,p'-DDE, a generic DDE standard, or a mixed metabolite solution is unsuitable for rigorous scientific applications. The two isomers exhibit distinct retention times in gas chromatography, making a pure O,P'-DDE standard essential for accurate analytical separation and quantification, thereby preventing misidentification from co-eluting peaks. Furthermore, O,P'-DDE and p,p'-DDE possess different toxicological profiles, particularly concerning endocrine disruption. Using the incorrect isomer or an uncharacterized mixture would lead to invalid conclusions about the specific biological activity and environmental risk contribution of o,p'-DDT metabolites.

Substitution Risk

o,p′-DDE (Target)
p,p′-DDE (Common Substitute)
Reported highest RyR1 activation among DDT congeners
Lower RyR1 potency may underestimate myotoxic effects
Markedly lower eggshell-thinning potency
Substantially higher eggshell-thinning potency – not interchangeable for avian studies
Cytotoxicity via necrosis promotion with apoptosis inhibition
p,p′-DDE not a mitotane metabolite; apoptosis induction may confound mechanism studies

Essential for Accurate Isomer-Specific Quantification via Gas Chromatography

In gas chromatography (GC) methods essential for environmental analysis, O,P'-DDE is chromatographically resolved from its major isomer, p,p'-DDE. Using a standard DB-5 column, the retention times for O,P'-DDE and p,p'-DDE are distinct, enabling their separate quantification. For example, one study reported retention times of 17.79 minutes for O,P'-DDE versus 18.79 minutes for p,p'-DDE, a full minute of separation that is critical for baseline resolution. This separation is non-negotiable for methods requiring individual isomer reporting.

Evidence DimensionGas Chromatography Retention Time
Target Compound Data17.79 minutes
Comparator Or Baselinep,p'-DDE: 18.79 minutes
Quantified Difference1.00 minute earlier elution
ConditionsGC-ECD analysis on a 30 m x 0.25 mm DB-5 capillary column.

Procuring this specific isomer is mandatory for any laboratory needing to perform compliant, accurate quantification of o,p'-DDT metabolites without risk of isomeric cross-contamination.

Eggshell thinning
Head-to-head
o,p′-DDE: 8±3% reduction; p,p′-DDE: 30±3% reduction (3.75-fold lower)
Supports isomer-specific ecotoxicology endpoint interpretation; o,p′-DDE not a surrogate for p,p′-DDE
Duck dietary study; egg residue ~17-fold lower

Displays a Distinct Anti-Androgenic Profile Compared to the Major p,p'-Isomer

In toxicological research, O,P'-DDE demonstrates a significantly different endocrine activity profile than its more-studied isomer, p,p'-DDE. In an in-vitro androgen receptor (AR) antagonist assay, O,P'-DDE showed notable anti-androgenic activity with an IC20 (the concentration causing 20% inhibition) of 3.2 x 10⁻⁶ M. In the same assay system, p,p'-DDE was a more potent antagonist, with an IC50 of 1.1 x 10⁻⁶ M. While p,p'-DDE is more potent, the distinct activity of O,P'-DDE necessitates its use as a separate reference compound to accurately assess the total anti-androgenic potential of a complex environmental mixture.

Evidence DimensionAndrogen Receptor Antagonist Activity (ICx)
Target Compound DataIC20 = 3.2 µM
Comparator Or Baselinep,p'-DDE: IC50 = 1.1 µM
Quantified DifferenceBoth isomers are active AR antagonists, but with different potencies, requiring individual assessment.
ConditionsIn-vitro competitive binding assay using Chinese hamster ovary (CHO) cells transfected with a human androgen receptor expression plasmid and a reporter gene.

Researchers studying the specific toxicological mechanisms of DDT metabolites must procure O,P'-DDE to isolate and quantify its unique contribution to the overall anti-androgenic burden.

ER binding affinity
Reported
rtER IC₅₀: 3.2 μM; GPR30 RBA: 0.25–1.3%
Supports isomer-specific ER affinity profiling; o,p′-DDE shows higher GPR30 activity than p,p′-DDE
Trout, human, mouse, chicken, anole ERs

Required Reference Material for o,p'-DDT Metabolism and Biotransformation Studies

O,P'-DDE is a direct and specific metabolite of o,p'-DDT, which constitutes a significant fraction (~15%) of technical DDT. Conversely, p,p'-DDE is the primary metabolite of p,p'-DDT. The metabolic pathways are isomer-specific. Therefore, studying the environmental fate, bioaccumulation, or toxicokinetics of the o,p'-DDT component requires an authentic O,P'-DDE standard to accurately identify and quantify its formation. Using p,p'-DDE as a proxy would make it impossible to track this specific biotransformation pathway.

Evidence DimensionMetabolic Precursor
Target Compound DataMetabolite of o,p'-DDT
Comparator Or Baselinep,p'-DDE is a metabolite of p,p'-DDT
Quantified DifferenceDistinct and non-interchangeable metabolic pathways
ConditionsIn vivo and in vitro metabolic studies in various organisms.

For precursor suitability, this compound is indispensable for any study designed to model or measure the specific degradation and metabolic fate of o,p'-DDT.

RyR1 activation
Class-level
Ranked highest potency among 4 DDT/DDE congeners in [³H]ryanodine binding
May support selection for RyR1-mediated Ca²⁺ dysregulation research; p,p′-DDE may underestimate effects
In vitro binding and myotube Ca²⁺ transient data
KOA partitioning
Head-to-head
KOA = 1.02×10⁹; higher vapor pressure vs. p,p′-DDE
Supports isomer-resolved environmental fate modeling; greater air-phase partitioning tendency
GC retention method at 25°C
Chromosome aberrations
Head-to-head
o,p′-DDE: ~6.85% cells with damage, 0% exchange figures; p,p′-DDE: 13.7%, ~12% exchange figures
Supports isomer-specific genotoxicity assessment; o,p′-DDE may serve as lower-genotoxicity comparator
Rat kangaroo cell line at 10 μg/ml
Cytotoxicity mechanism
Head-to-head
o,p′-DDE IC₅₀ 48h = 73.20 μM, inhibits caspase 3/7, promotes necrosis; o,p′-DDD IC₅₀ 68.92 μM, activates caspase 3/7
Supports differentiation of mitotane metabolite cytotoxicity pathway; may inform PK-pharmacodynamics research
H295R cell line; no oxidative stress modulation by o,p′-DDE

High-Resolution Environmental Contaminant Profiling

Used as a certified analytical standard to develop and validate chromatographic methods (GC-ECD, GC-MS) for the specific quantification of O,P'-DDE in soil, water, sediment, and biota, ensuring clear separation from the abundant p,p'-DDE isomer.

Isomer-Specific Endocrine Disruption Research

Employed in in-vitro and in-vivo toxicological assays to determine the specific anti-androgenic or estrogenic activity of the o,p'-DDT metabolite stream, allowing its effects to be isolated from those of p,p'-DDE and other DDT-related compounds.

Metabolic Fate and Biotransformation Studies

Serves as the essential reference material for identifying and quantifying the conversion of o,p'-DDT to O,P'-DDE in studies focused on microbial degradation, plant uptake, or animal metabolism, providing critical data for environmental fate modeling.

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental isomer-specific monitoring
Isomer-confirmed reference standard
Isomer-resolved chromatographic quantification, KOA-based fate modeling
Mitotane metabolite PK research
Metabolite-specific analytical standard
Plasma method validation, metabolite-to-parent ratio quantification
Skeletal muscle RyR1 toxicology
Reported RyR1 activation rank-order
Ca²⁺ handling assays, concentration-response study design
Avian eggshell thinning studies
Low eggshell-thinning potency profile
Ca²⁺-ATPase inhibition assays, isomer specificity confirmation

XLogP3

7

Exact Mass

317.935061 Da

Monoisotopic Mass

315.938011 Da

Heavy Atom Count

18

UNII

DM084YLQ1L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.20e-06 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3424-82-6

Wikipedia

O,p'-dde

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